![molecular formula C24H20N2O4 B303148 4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as MBP or methyl 4-{[4-(5-methyl-2-oxo-1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzoate. It is a synthetic molecule that has been developed for use in laboratory experiments to study various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of MBP involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. This binding is thought to occur through the formation of hydrogen bonds and other interactions between the molecule and the enzyme.
Biochemical and Physiological Effects:
MBP has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These include increased levels of neurotransmitters in the brain, improved memory and learning, and reduced inflammation. MBP has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MBP in laboratory experiments is its specificity for certain enzymes, which allows for targeted inhibition of these enzymes without affecting others. However, one limitation of using MBP is its potential toxicity, which must be carefully monitored in experiments.
Direcciones Futuras
There are several future directions for research involving MBP. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Another area of interest is its use as a tool to study the role of cholinergic neurotransmission in various biological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of MBP and its potential applications in medicine and research.
Métodos De Síntesis
The synthesis of MBP involves several steps, including the reaction of 5-methyl-2-aminobenzoxazole with 4-fluoro-3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with 4-aminobenzoic acid. The resulting intermediate is then reacted with propionic anhydride to yield the final product, MBP.
Aplicaciones Científicas De Investigación
MBP has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.
Propiedades
Nombre del producto |
4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate |
|---|---|
Fórmula molecular |
C24H20N2O4 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
[4-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl] propanoate |
InChI |
InChI=1S/C24H20N2O4/c1-3-22(27)29-19-11-7-16(8-12-19)23(28)25-18-9-5-17(6-10-18)24-26-20-14-15(2)4-13-21(20)30-24/h4-14H,3H2,1-2H3,(H,25,28) |
Clave InChI |
BTIDZECPVSWCEI-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C |
SMILES canónico |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)
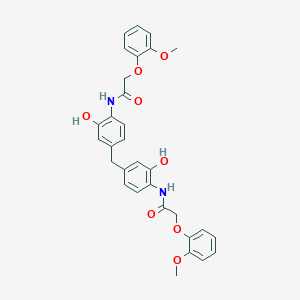
![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)
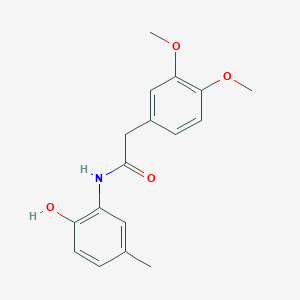
![Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B303069.png)
![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B303070.png)
![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)
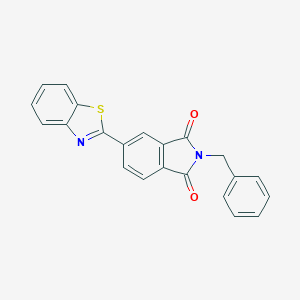
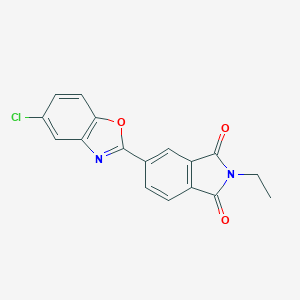
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)
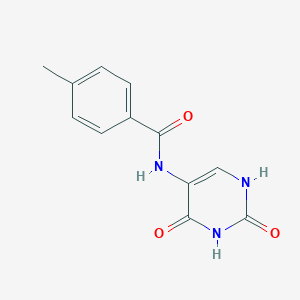
![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)
![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)